

1-Naphthaldehyde molecular weight and formula

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Compound of Interest

Compound Name: 1-Naphthaldehyde

Cat. No.: B7760825

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An In-depth Technical Guide to **1-Naphthaldehyde**

Introduction

1-Naphthaldehyde, an aromatic aldehyde, is a significant compound in organic synthesis, serving as a versatile precursor for a wide range of chemical derivatives. This guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, tailored for researchers and professionals in drug development and chemical sciences. Its unique structure, featuring a formyl group attached to a naphthalene ring, imparts distinct reactivity and physical characteristics that are exploited in various synthetic pathways.

Core Properties of 1-Naphthaldehyde

The physical and chemical properties of **1-Naphthaldehyde** are summarized below. These characteristics are crucial for its handling, storage, and application in experimental procedures.

Property	Value
Molecular Formula	C ₁₁ H ₈ O[1][2][3]
Molecular Weight	156.18 g/mol [1][2][4]
Appearance	Yellow liquid with a pungent odor[1]
Melting Point	1-2 °C[2][4]
Boiling Point	160-161 °C at 15 mmHg[2][4]
Density	1.15 g/mL at 25 °C[4]
Refractive Index	n _{20/D} 1.652[4]
Solubility	Insoluble in water; Soluble in ethanol, ether, acetone, and benzene[2][3]
CAS Number	66-77-3[4]

Experimental Protocols: Synthesis and Reactions

The synthesis of **1-Naphthaldehyde** can be achieved through various methods. One common and effective laboratory-scale synthesis is the Sommelet reaction. Additionally, its aldehyde functionality allows it to participate in a variety of chemical transformations.

Synthesis of 1-Naphthaldehyde via the Sommelet Reaction

This method involves the reaction of α -chloromethylnaphthalene or α -bromomethylnaphthalene with hexamethylenetetramine.[5]

Materials:

- α -Chloromethylnaphthalene
- Hexamethylenetetramine
- 50% Acetic Acid

- Ether
- 10% Sodium Carbonate Solution
- Anhydrous Sodium Sulfate

Procedure:

- A mixture of α -chloromethylnaphthalene and hexamethylenetetramine is prepared in 50% acetic acid.
- The mixture is heated under reflux.
- After cooling, the reaction mixture is extracted with ether.
- The ether layer is washed sequentially with water, 10% sodium carbonate solution, and again with water.
- The ether extract is dried over anhydrous sodium sulfate.
- The ether is removed by distillation.
- The resulting residue is purified by vacuum distillation to yield **1-Naphthaldehyde**.^[5]

Cannizzaro Reaction of 1-Naphthaldehyde

1-Naphthaldehyde can undergo a Cannizzaro reaction, a self-redox process, in the presence of a strong base to produce 1-naphthoic acid and 1-naphthalenemethanol.^{[6][7]}

Materials:

- **1-Naphthaldehyde**
- Concentrated Potassium Hydroxide solution

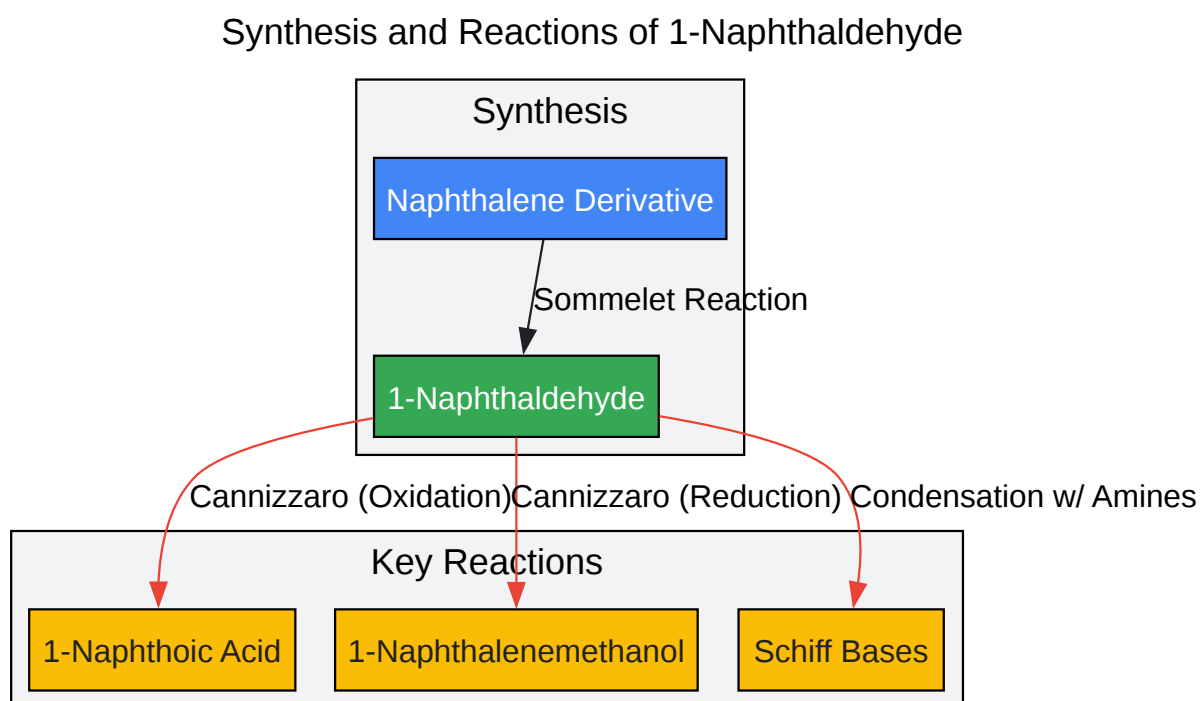
Procedure:

- **1-Naphthaldehyde** is treated with a concentrated solution of potassium hydroxide.

- The aldehyde undergoes a disproportionation reaction where one molecule is oxidized to the carboxylic acid (1-naphthoic acid) and another is reduced to the alcohol (1-naphthalenemethanol).
- The products are then separated and purified based on their differing chemical properties (acidic vs. neutral).

Logical Workflow: Synthesis and Derivatization

The following diagram illustrates a simplified workflow from a starting material to **1-Naphthaldehyde** and its subsequent conversion into other valuable chemical compounds.



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